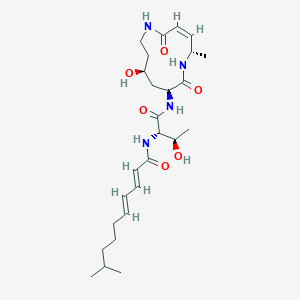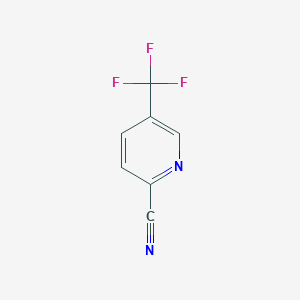
5-(Trifluorométhyl)pyridine-2-carbonitrile
Vue d'ensemble
Description
5-(Trifluoromethyl)pyridine-2-carbonitrile, also known as 5-(Trifluoromethyl)pyridine-2-carbonitrile, is a useful research compound. Its molecular formula is C7H3F3N2 and its molecular weight is 172.11 g/mol. The purity is usually 95%.
The exact mass of the compound 5-(Trifluoromethyl)pyridine-2-carbonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-(Trifluoromethyl)pyridine-2-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Trifluoromethyl)pyridine-2-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Industrie agrochimique
5-(Trifluorométhyl)pyridine-2-carbonitrile: est un intermédiaire clé dans la synthèse de divers produits agrochimiques. Ses dérivés sont principalement utilisés pour la protection des cultures, offrant une lutte antiparasitaire efficace grâce aux propriétés uniques conférées par le groupe trifluorométhyle . Par exemple, il est impliqué dans la production de fluazifop-butyl, un herbicide qui cible les mauvaises herbes graminées dans les cultures de soja et d’arachides.
Développement pharmaceutique
Dans le secteur pharmaceutique, ce composé sert de motif structural dans les principes actifs. Ses dérivés ont été incorporés dans plusieurs médicaments approuvés par la FDA, notamment des antiviraux et des agents antitumoraux. La recherche en cours explore son potentiel dans de nouveaux candidats médicaments, en particulier en raison de son influence sur les propriétés pharmacocinétiques des molécules .
Science des matériaux
Le groupe trifluorométhyle dans This compound contribue au développement de matériaux avancés. Ses dérivés sont utilisés comme éléments constitutifs dans la création de polymères et de revêtements à durabilité et résistance chimique améliorées. Ceci est crucial pour la production de matériaux capables de résister à des conditions environnementales difficiles .
Science de l’environnement
Les dérivés de This compound sont étudiés pour leurs applications environnementales, en particulier dans le développement de pesticides écologiques. Ces composés offrent un équilibre entre l’efficacité et la réduction de l’impact environnemental, ce qui est une préoccupation importante dans les pratiques agricoles durables .
Chimie analytique
En chimie analytique, This compound est utilisé pour ses fortes propriétés attractives d’électrons, qui améliorent la sensibilité et la sélectivité de diverses méthodes analytiques. Il est particulièrement utile en chromatographie et en spectrométrie de masse, aidant à la détection et à la quantification précises d’échantillons complexes .
Chimie synthétique
Ce composé est essentiel en chimie synthétique, où il est utilisé comme intermédiaire dans diverses réactions chimiques. Sa présence dans une molécule peut modifier considérablement la réactivité, ce qui en fait un composant précieux dans la synthèse de composés organiques complexes. Il est également utilisé dans le développement de nouvelles méthodologies de synthèse .
Mécanisme D'action
Target of Action
5-(Trifluoromethyl)pyridine-2-carbonitrile is a derivative of trifluoromethylpyridine (TFMP), which has been widely used in the agrochemical and pharmaceutical industries . The primary targets of TFMP derivatives are pests in the context of crop protection . The unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety contribute to its biological activities .
Mode of Action
It is known that the biological activities of tfmp derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
It is known that some tfmp derivatives interfere with the biochemistry of respiration .
Result of Action
It is known that the major use of tfmp derivatives is in the protection of crops from pests .
Action Environment
The development of fluorinated organic chemicals, including tfmp derivatives, is an increasingly important research topic due to the growing number of applications for these compounds .
Propriétés
IUPAC Name |
5-(trifluoromethyl)pyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F3N2/c8-7(9,10)5-1-2-6(3-11)12-4-5/h1-2,4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDSCJULUXJSJOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80364197 | |
| Record name | 5-(Trifluoromethyl)pyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80364197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95727-86-9 | |
| Record name | 5-(Trifluoromethyl)pyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80364197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 95727-86-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

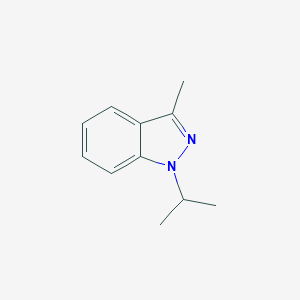
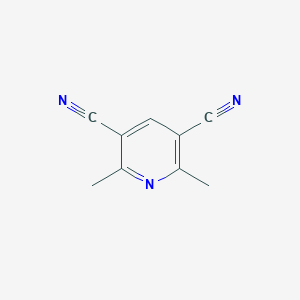


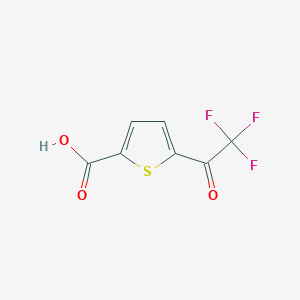



![2-Hydroxy-5-[(8-sulfo-2-naphthalenyl)azo]benzoic acid disodium salt](/img/structure/B156977.png)
![Butyl 4,11-diamino-1,3,5,10-tetrahydro-2H-naphth[2,3-f]isoindole-2-propionate](/img/structure/B156979.png)

